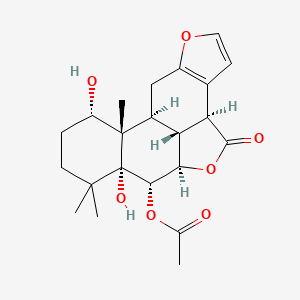

Bonducellpin D

Descripción general

Descripción

Bonducellpin D is a sesquiterpene lactone.

This compound is a natural product found in Guilandina bonduc and Caesalpinia minax with data available.

Aplicaciones Científicas De Investigación

Actividad antiviral contra el SARS-CoV-2

Bonducellpin D se ha identificado como una molécula líder en la lucha contra el SARS-CoV-2, el virus responsable de la COVID-19. Presenta una alta afinidad de unión a la enzima principal proteasa (M pro) del virus, la cual es crucial para la replicación viral. El compuesto forma enlaces moleculares estables, lo que podría bloquear el ciclo de vida del virus y ofrecer una vía prometedora para el desarrollo de fármacos {svg_1}.

Potencial antiviral de amplio espectro

Más allá del SARS-CoV-2, this compound muestra un potencial de inhibición contra otros coronavirus, como el SARS-CoV y el MERS-CoV. Esta actividad de amplio espectro sugiere su uso como un agente antiviral versátil, lo que podría ser significativo en el manejo de brotes actuales y futuros de enfermedades relacionadas con el coronavirus {svg_2}.

Actividades farmacológicas

Derivado de las semillas de la planta medicinal tradicional china Caesalpinia bonducella, this compound es parte de una farmacopea que incluye actividades antimaláricas, antitumorales, antibacterianas, antidiabéticas, antivirales, antioxidantes, inmunomoduladoras, anticonvulsivas, antipsoriásicas y antiúlceras. Esta amplia gama de actividades farmacológicas indica su potencial como un agente terapéutico multifacético {svg_3}.

Aplicaciones en medicina tradicional

En sistemas de medicina tradicional, como el Siddha, la planta madre de this compound se utiliza para tratar diversas afecciones como la fiebre, la diabetes, los tumores, la malaria, el asma y otras. El papel del compuesto en estos tratamientos destaca su importancia en la etnofarmacología y su potencial para su integración en las prácticas terapéuticas modernas {svg_4}.

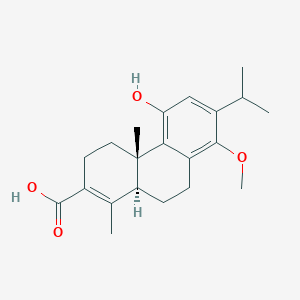

Estructura química y propiedades de unión

La estructura química de this compound, incluidos sus grupos acetoxilo, hidroxilo y metoxicarbonilo, juega un papel importante en sus propiedades de unión. Estas características moleculares contribuyen a su interacción con los objetivos biológicos, lo que es esencial para sus efectos farmacológicos {svg_5}.

Potencial en el diseño y desarrollo de fármacos

Las características moleculares de this compound lo convierten en un candidato valioso para el diseño y desarrollo de fármacos. Su capacidad para formar interacciones específicas con enzimas virales y posiblemente otros objetivos biológicos puede guiar la síntesis de nuevos fármacos con perfiles de eficacia y seguridad mejorados {svg_6}.

Investigación sobre los mecanismos de acción

Comprender los mecanismos de acción de this compound es crucial para su aplicación en medicina. La investigación en curso tiene como objetivo dilucidar cómo interactúa con varios sistemas biológicos, lo que informará sus usos terapéuticos y ayudará en el diseño de análogos con propiedades específicas {svg_7}.

Importancia etnobotánica

La importancia etnobotánica de this compound se basa en su origen en una planta ampliamente utilizada en la medicina tradicional. El estudio de sus aplicaciones puede proporcionar información sobre las prácticas medicinales de diferentes culturas y contribuir al descubrimiento de nuevos compuestos terapéuticos {svg_8}.

Mecanismo De Acción

Target of Action

Bonducellpin D, a furanoditerpenoid lactone isolated from Caesalpinia minax , primarily targets the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is an essential enzyme in coronaviruses, responsible for viral replication and transcription .

Mode of Action

This compound exhibits broad-spectrum inhibition potential against SARS-CoV Mpro and MERS-CoV Mpro . It binds to the Mpro with a high affinity, resulting in the inhibition of the protease . The molecular binding is stabilized through hydrogen bonds with Glu166 and Thr190, as well as hydrophobic interactions via eight residues .

Biochemical Pathways

The inhibition of the Mpro by this compound disrupts the processing of polyproteins translated from viral RNA . This disruption prevents the virus from replicating and transcribing, thereby inhibiting its lifecycle .

Pharmacokinetics

The compound’s high binding affinity towards the mpro of sars-cov-1 and sars-cov-2 suggests that it may have good bioavailability

Result of Action

The primary result of this compound’s action is the inhibition of SARS-CoV-1 and SARS-CoV-2 replication . By inhibiting the Mpro, this compound prevents the virus from replicating and transcribing, thereby potentially reducing the severity of the infection . Additionally, this compound also exhibits moderate anti-cancer activity in vitro .

Análisis Bioquímico

Biochemical Properties

Bonducellpin D plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It has been shown to inhibit the main protease (Mpro) of SARS-CoV and MERS-CoV with Ki values of 467.11 nM and 284.86 nM, respectively . The inhibition of these proteases is crucial as they are responsible for viral replication and transcription. This compound binds to the active site of these proteases, leading to their inhibition and subsequent disruption of the viral life cycle .

Cellular Effects

This compound influences various cellular processes and functions. In cancer cells, it exhibits moderate anti-cancer activity by inducing apoptosis and inhibiting cell proliferation . Additionally, this compound affects cell signaling pathways, particularly those involved in viral replication. By inhibiting the main protease of SARS-CoV and MERS-CoV, this compound disrupts the viral replication process, thereby reducing viral load and infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with viral proteases. This compound binds to the active site of the main protease of SARS-CoV and MERS-CoV, leading to enzyme inhibition . This binding interaction prevents the protease from processing viral polyproteins, which are essential for viral replication and transcription. Additionally, this compound may influence gene expression by modulating signaling pathways involved in viral replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on viral proteases for several weeks in vitro

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits viral replication without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . It is crucial to determine the optimal dosage that maximizes the therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to viral replication. It interacts with enzymes such as the main protease of SARS-CoV and MERS-CoV, inhibiting their activity and disrupting the viral life cycle . Additionally, this compound may influence metabolic flux and metabolite levels by modulating signaling pathways involved in viral replication .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on viral proteases .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral proteases and inhibits their activity . Additionally, post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its inhibitory effects on viral replication .

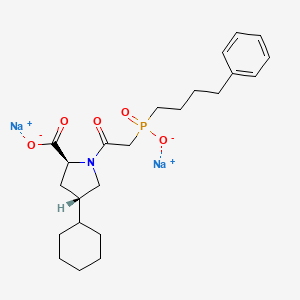

Propiedades

IUPAC Name |

[(1S,8S,11R,12S,13R,17S,18S,19R)-13,17-dihydroxy-14,14,18-trimethyl-9-oxo-4,10-dioxapentacyclo[9.7.1.03,7.08,19.013,18]nonadeca-3(7),5-dien-12-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O7/c1-10(23)28-18-17-16-12(9-13-11(6-8-27-13)15(16)19(25)29-17)21(4)14(24)5-7-20(2,3)22(18,21)26/h6,8,12,14-18,24,26H,5,7,9H2,1-4H3/t12-,14-,15+,16+,17+,18-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKUZWCBCFNRHH-ZCQRYNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C3C(CC4=C(C3C(=O)O2)C=CO4)C5(C1(C(CCC5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]2[C@@H]3[C@H](CC4=C([C@H]3C(=O)O2)C=CO4)[C@@]5([C@@]1(C(CC[C@@H]5O)(C)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of Bonducellpin D?

A1: this compound, alongside compounds 4 and 8 from the Caesalpinia minax plant, exhibited moderate in vitro anticancer activity against four human cancer cell lines: HepG-2 (liver cancer), K562 (leukemia), HeLa (cervical cancer), and Du145 (prostate cancer) [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Difluoro-4,6,10,12-tetramethyl-8-(methylsulfonylsulfanylmethyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B1150565.png)

![Heraclenol 3'-O-[beta-D-apiofuranosyl-(1-6)-beta-D-glucopyranoside]](/img/structure/B1150570.png)

![5-Chloro-2-(4,4,4-trideuteriobutyl)-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1150573.png)